![molecular formula C12H11F2NO5 B2555376 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide CAS No. 2411255-59-7](/img/structure/B2555376.png)
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. For example, in cancer cells, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth and survival. In inflammatory diseases, DFB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, DFB has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and proteins. Additionally, DFB has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using DFB in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for DFB research, including exploring its potential in combination with other drugs for cancer treatment, investigating its effects on other inflammatory diseases, and further studying its neuroprotective effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for DFB, as well as exploring its potential in other therapeutic areas.
Métodos De Síntesis
DFB can be synthesized through a multi-step process starting with the reaction of 2,3-dihydrofuran with difluoromethoxybenzene in the presence of a base. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form a key intermediate, which is further reacted with epichlorohydrin to produce DFB.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied, and DFB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFB has been investigated for its neuroprotective effects and has shown potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO5/c13-12(14)20-7-2-9-8(18-5-19-9)1-6(7)3-15-11(16)10-4-17-10/h1-2,10,12H,3-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPUYDDFCIBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC3=C(C=C2OC(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)


![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)


